
Uralenol
Overview
Description
Uralenol (CAS No. 139163-15-8), a prenylated flavonoid, is isolated from the leaves of Glycyrrhiza uralensis (licorice), a plant widely used in traditional Chinese medicine (TCM). Its molecular formula is C₂₀H₁₈O₇ with a molecular weight of 370.35 g/mol . Structurally, it is identified as 3,5,7,3′,4′-pentahydroxy-5′-prenylflavone, characterized by a flavone backbone substituted with hydroxyl and prenyl groups at specific positions .
This compound exhibits notable bioactivities:
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: IC₅₀ = 21.5 μM, indicating therapeutic relevance in diabetes and obesity .
- Antiproliferative Effects: Demonstrates activity against estrogen receptor (ER)-positive breast cancer cells (MCF-7) in vitro .
In TCM, this compound is incorporated into formulations such as An Gui Yang Xue Kou Fu Ye (阿归养血口服液) and A Jiao Yi Shou He Ji (阿胶益寿合剂) for its purported "qi-tonifying" and blood-nourishing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uralenol can be synthesized through various chemical reactions involving the modification of its precursor compounds. One common method involves the use of density functional theory to predict the reactivity of this compound and its derivatives . The preparation of this compound often involves the extraction from licorice root followed by purification processes to isolate the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from licorice root using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify this compound. The process may also involve the use of advanced techniques like high-performance liquid chromatography to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Uralenol undergoes various chemical reactions, including:
Reduction: The reduction of this compound can lead to the formation of different hydroxylated derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and semiquinone radicals, which contribute to the compound’s antioxidant properties .
Scientific Research Applications
Chemical Properties and Sources
Uralenol is primarily derived from Glycyrrhiza uralensis, a plant known for its medicinal properties. It has been identified as an active component with various biological activities, including anti-inflammatory and antioxidant effects .
Pharmacological Applications
2.1 Antitumor Activity
This compound has shown promise in antitumor research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of flavonoids, including this compound, exhibited significant cytotoxic effects against human colon cancer cells with IC values indicating potent activity .
2.2 Anti-inflammatory Effects
Research has highlighted this compound's role in reducing inflammatory markers in chronic prostatitis models. The compound was part of a network pharmacology study that identified its efficacy in inhibiting the expression of inflammatory factors such as prostaglandin E2 (PGE2) .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various fields:
- Case Study 1 : A study on the structural modifications of flavonoids showed that this compound derivatives had enhanced antitumor activity compared to their parent compounds, indicating the importance of structural optimization in drug design .
- Case Study 2 : In a pharmacokinetic analysis involving chronic nonbacterial prostatitis, this compound was identified as one of the key active components that significantly reduced inflammation in rat models .
Mechanism of Action
Uralenol exerts its effects primarily through its antioxidant activity. The compound scavenges free radicals by donating hydrogen atoms from its hydroxyl groups, forming more stable semiquinone radicals . This mechanism helps in reducing oxidative stress and preventing cellular damage. This compound also inhibits protein tyrosine phosphatase 1B, which plays a role in the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling .
Comparison with Similar Compounds
Uralenol belongs to the prenylated flavonoid family, which includes structurally and functionally related compounds. Below is a comparative analysis with key analogs:
Structural and Functional Analogues
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Implications
Structural Variations: Prenylation Position: this compound’s prenyl group at C5′ enhances membrane permeability compared to Neothis compound’s C2′ substitution, which may explain its superior PTP1B inhibition . Dihydroflavonoid Backbone: Uralenin’s saturated C2–C3 bond reduces antioxidant capacity but improves metabolic stability compared to this compound .
Bioactivity Profile: Enzyme Inhibition: this compound outperforms Neothis compound and Uralenin in tyrosinase and PTP1B inhibition due to optimal prenyl group positioning for enzyme active-site binding . Anticancer Effects: While this compound targets ER-positive breast cancer cells, Isoliquiritigenin exhibits broader anticancer activity through ER-independent pathways .
Research Findings and Clinical Relevance
- In Vitro Studies: this compound’s dual inhibition of PTP1B and tyrosinase positions it as a multitarget agent for metabolic and dermatological disorders .
- Comparative Limitations: Neothis compound and Uralenin lack robust clinical data, highlighting this compound’s prominence in current research .
Biological Activity
Uralenol, a compound belonging to the class of terpenoids, is gaining attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential applications in medicine. The findings are supported by case studies and relevant research data.
Antioxidant Activity
This compound has been studied for its ability to scavenge free radicals, which is critical for preventing oxidative stress-related diseases. A theoretical study tracked ten reaction pathways of this compound and Neothis compound in both gas and water phases, demonstrating their capacity to neutralize reactive oxygen species (ROS) effectively .
Key Findings:
- This compound exhibited significant radical scavenging activity against both DPPH and ABTS radicals.
- The compound showed a dose-dependent relationship in its antioxidant capacity, with higher concentrations leading to increased scavenging effects.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its biological activity, particularly its lipophilicity, which enhances membrane permeability.
Case Study:
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). Results indicated that this compound significantly inhibited bacterial growth, with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics .
Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 16 | Moderate Inhibition |
Escherichia coli | 32 | Weak Inhibition |
The proposed mechanism through which this compound exerts its antimicrobial effects includes:
- Membrane Disruption : this compound interacts with bacterial membranes, leading to structural alterations that compromise cell integrity.
- ROS Generation : The compound may induce oxidative stress within microbial cells, further contributing to its antibacterial efficacy.
In Vivo Studies
In vivo studies have also been conducted to assess the anti-inflammatory properties of this compound. Animal models have shown that administration of this compound can reduce inflammation markers significantly.
Research Findings:
- Administration of this compound led to a reduction in pro-inflammatory cytokines in animal models.
- The compound demonstrated potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparative analysis was conducted with related compounds such as Neothis compound and other prenylated flavonoids.
Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | Significant |
Neothis compound | Moderate | Weak | Moderate |
Prenylated Flavonoids | Very High | High | Low |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Uralenol, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer: Synthesis protocols for this compound typically involve multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-coupling. To optimize yield, researchers should conduct factorial experiments (e.g., varying temperature, solvent polarity, and catalyst loading) and monitor purity via HPLC or GC-MS . Reaction kinetics and thermodynamic stability of intermediates should be analyzed using computational tools like DFT (Density Functional Theory) to identify bottlenecks .
Q. What standard assays are recommended for preliminary toxicity screening of this compound in in vitro models?
- Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin reduction) in human-derived cell lines (e.g., HepG2 for hepatotoxicity). Dose-response curves should be generated using at least five concentrations spanning IC₁₀–IC₉₀. Parallel assays for oxidative stress (e.g., ROS detection via DCFH-DA) and mitochondrial membrane potential (JC-1 staining) are critical to identify mechanistic pathways . Normalize results to positive controls (e.g., cisplatin for cytotoxicity) and include solvent-only negative controls .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) for functional group identification, FT-IR for bond vibration analysis, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Chromatographic purity (>95%) should be confirmed via reverse-phase HPLC with UV/Vis detection at λ_max relevant to this compound’s chromophores. Cross-validate results against reference spectra from peer-reviewed databases (e.g., NIST Chemistry WebBook) .
Advanced Research Questions
Q. How should researchers design a longitudinal study to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile in preclinical models?
- Methodological Answer: Use a crossover design with repeated sampling (plasma, tissues) at defined intervals post-administration. Quantify this compound and metabolites via LC-MS/MS, ensuring calibration curves meet FDA validation criteria (R² > 0.99, precision ±15%). Apply non-compartmental analysis (NCA) for AUC, C_max, and t₁/₂, and use PBPK modeling to extrapolate to human doses. Account for inter-individual variability using mixed-effects models (e.g., NONMEM) .
Q. What statistical approaches are optimal for resolving contradictions in reported efficacy data for this compound across different experimental models?
- Methodological Answer: Perform meta-analysis using PRISMA guidelines to aggregate data from ≥5 studies. Calculate effect sizes (e.g., Cohen’s d) and assess heterogeneity via I² statistics. If heterogeneity exceeds 50%, conduct subgroup analysis by model type (e.g., murine vs. primate), dosage, or endpoint. Sensitivity analyses should exclude outlier studies, and publication bias should be evaluated via funnel plots .
Q. How can researchers integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer: Use RNA-seq and LC-MS/MS proteomics to generate datasets from treated vs. control samples. Apply pathway enrichment tools (e.g., GSEA, STRING) to identify dysregulated networks (e.g., apoptosis, inflammation). Validate key targets via CRISPR-Cas9 knockout or siRNA silencing followed by functional assays. Integrate findings using systems biology platforms (e.g., Cytoscape) to map cross-talk between pathways .
Q. What strategies are effective for addressing discrepancies between in vitro and in vivo efficacy results for this compound?
- Methodological Answer: Reconcile discrepancies by evaluating bioavailability (e.g., plasma protein binding, first-pass metabolism) using in vitro ADME assays (Caco-2 permeability, microsomal stability). Validate findings in 3D organoid models that mimic in vivo tissue complexity. If in vivo efficacy is lower, consider prodrug derivatization or nanoparticle-based delivery to enhance bioavailability .
Q. Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For reproducibility, pre-register protocols on platforms like OSF and include detailed Materials and Methods sections (e.g., reagent lot numbers, instrument calibration) .
- Data Contradiction Analysis : Use triangulation by combining quantitative (e.g., ANOVA, regression) and qualitative (e.g., thematic analysis of literature) methods to identify root causes of conflicting data .
- Literature Review : Conduct systematic searches using PubMed/Scopus with MeSH terms (e.g., "this compound/pharmacology") and Boolean operators. Document excluded studies with reasons (e.g., inadequate blinding) to strengthen validity .
Properties
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-9(2)3-4-10-5-11(6-14(23)17(10)24)20-19(26)18(25)16-13(22)7-12(21)8-15(16)27-20/h3,5-8,21-24,26H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMWVGHYSNATOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160946 | |
Record name | Uralenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Uralenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
139163-15-8 | |
Record name | Uralenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139163-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uralenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uralenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uralenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 - 172.5 °C | |
Record name | Uralenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.